molecular formula C23H26ClN3O6S B131226 Ggcbcp CAS No. 152684-55-4

Ggcbcp

Cat. No.: B131226
CAS No.: 152684-55-4
M. Wt: 508 g/mol
InChI Key: YUENTQVIQRRGQD-CMKODMSKSA-N
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Description

Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine is a synthetic compound with a complex structure It is composed of a gamma-glutaminyl group, a 4-chlorobenzyl group, a cysteinyl group, and a phenylglycine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ggcbcp involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the individual amino acid derivatives, followed by their sequential coupling to form the desired peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling agents such as carbodiimides to facilitate peptide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which can efficiently handle the repetitive nature of peptide bond formation. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteinyl group can be oxidized to form disulfide bonds.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Ggcbcp involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 4-chlorobenzyl group may enhance its binding affinity to certain targets, while the cysteinyl group can form disulfide bonds, potentially altering the structure and function of proteins.

Comparison with Similar Compounds

Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine can be compared with other similar compounds, such as:

    Gamma-Glutaminyl-S-benzylcysteinyl-phenylglycine: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    Gamma-Glutaminyl-S-(4-methylbenzyl)cysteinyl-phenylglycine: Contains a methyl group instead of a chlorine atom, potentially altering its hydrophobicity and interaction with molecular targets.

The uniqueness of Ggcbcp lies in the presence of the 4-chlorobenzyl group, which can significantly influence its chemical and biological properties.

Properties

CAS No.

152684-55-4

Molecular Formula

C23H26ClN3O6S

Molecular Weight

508 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-2-amino-3-[(4-chlorophenyl)methylsulfanyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C23H26ClN3O6S/c24-16-8-6-14(7-9-16)12-34-13-18(26)21(29)27(19(28)11-10-17(25)22(30)31)20(23(32)33)15-4-2-1-3-5-15/h1-9,17-18,20H,10-13,25-26H2,(H,30,31)(H,32,33)/t17-,18-,20+/m0/s1

InChI Key

YUENTQVIQRRGQD-CMKODMSKSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)N(C(=O)CCC(C(=O)O)N)C(=O)C(CSCC2=CC=C(C=C2)Cl)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)N(C(=O)CC[C@@H](C(=O)O)N)C(=O)[C@H](CSCC2=CC=C(C=C2)Cl)N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N(C(=O)CCC(C(=O)O)N)C(=O)C(CSCC2=CC=C(C=C2)Cl)N

Key on ui other cas no.

152684-55-4

Synonyms

gamma-Gln-S-(pClBz)Cys-PhGly
gamma-glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine
GGCBCP
TER-117

Origin of Product

United States

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